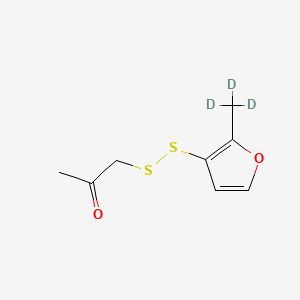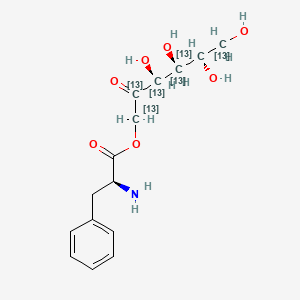
Fructose-phenylalanine-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fructose-phenylalanine-13C6 is a compound where the carbon atoms in the phenylalanine moiety are labeled with the carbon-13 isotope. This labeling is used primarily for tracing and quantification in scientific research. The compound combines the properties of fructose, a simple sugar, and phenylalanine, an essential amino acid, making it a valuable tool in various biochemical and pharmacological studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fructose-phenylalanine-13C6 involves the incorporation of carbon-13 labeled phenylalanine into a fructose molecule. The process typically starts with the preparation of carbon-13 labeled phenylalanine, which is then chemically bonded to a fructose molecule through a series of reactions. These reactions often involve the use of protecting groups to ensure the selective reaction of functional groups and may require catalysts to facilitate the bonding process .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis of carbon-13 labeled phenylalanine, followed by its conjugation with fructose under controlled conditions. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment .
化学反応の分析
Types of Reactions: Fructose-phenylalanine-13C6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups in the fructose moiety to alcohols.
Substitution: The phenylalanine moiety can undergo substitution reactions, particularly at the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or chlorine in the presence of a catalyst
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
科学的研究の応用
Fructose-phenylalanine-13C6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and quantification in various studies. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fructose and phenylalanine metabolism.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of metabolic disorders.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs containing phenylalanine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products .
作用機序
The mechanism of action of Fructose-phenylalanine-13C6 involves its incorporation into metabolic pathways where fructose and phenylalanine are naturally processed. The carbon-13 labeling allows researchers to trace the compound’s journey through these pathways, providing insights into the molecular targets and interactions involved. This can include the study of enzyme activities, transport mechanisms, and metabolic fluxes .
類似化合物との比較
Fructose-13C6: A compound where the fructose moiety is labeled with carbon-13, used for similar tracing studies.
Phenylalanine-13C6: A compound where the phenylalanine moiety is labeled with carbon-13, used in protein synthesis and metabolic studies
Uniqueness: Fructose-phenylalanine-13C6 is unique in that it combines the properties of both fructose and phenylalanine, allowing for the simultaneous study of carbohydrate and amino acid metabolism. This dual labeling provides a more comprehensive understanding of metabolic processes compared to compounds labeled with carbon-13 in only one moiety .
特性
分子式 |
C15H21NO7 |
|---|---|
分子量 |
333.29 g/mol |
IUPAC名 |
[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl] (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C15H21NO7/c16-10(6-9-4-2-1-3-5-9)15(22)23-8-12(19)14(21)13(20)11(18)7-17/h1-5,10-11,13-14,17-18,20-21H,6-8,16H2/t10-,11+,13+,14+/m0/s1/i7+1,8+1,11+1,12+1,13+1,14+1 |
InChIキー |
FDZFZPTVUGVYOJ-IZJIREARSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC(=O)C(C(C(CO)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)
![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)
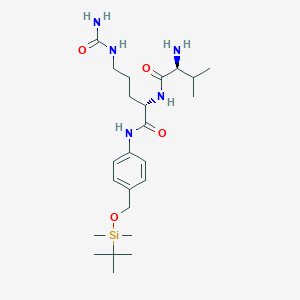
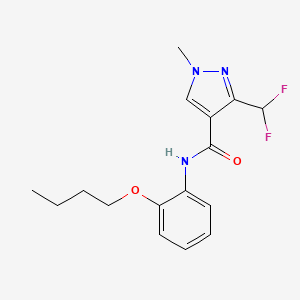
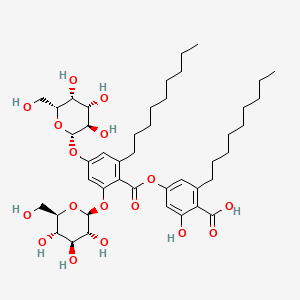
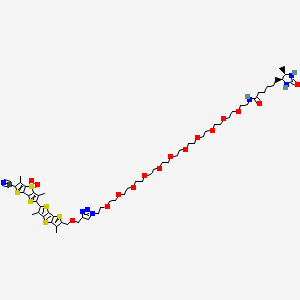


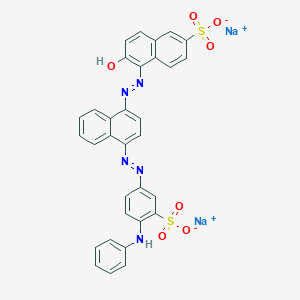
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
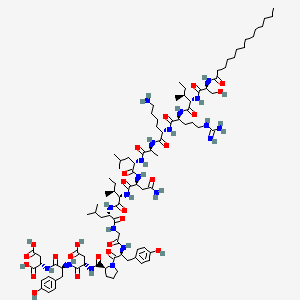
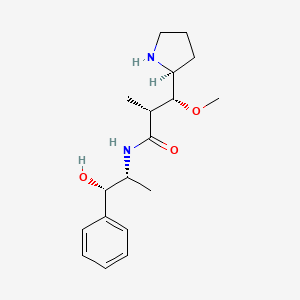
![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
